molecular formula C21H25N5O3S2 B2974711 N-(2,3-dimethoxybenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1185069-27-5

N-(2,3-dimethoxybenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2974711
CAS No.: 1185069-27-5
M. Wt: 459.58
InChI Key: RDXVIVULJVSGQS-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxybenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core substituted with a piperidin-1-yl group at position 2 and a thioacetamide-linked 2,3-dimethoxybenzyl moiety at position 5. This structure combines aromatic, sulfur-containing, and nitrogen-rich heterocycles, which are common in pharmacologically active molecules.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S2/c1-28-15-8-6-7-14(17(15)29-2)11-22-16(27)12-30-20-18-19(23-13-24-20)25-21(31-18)26-9-4-3-5-10-26/h6-8,13H,3-5,9-12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXVIVULJVSGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxybenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multi-step organic reactions. The starting materials often include 2,3-dimethoxybenzyl chloride, piperidine, and thiazolopyrimidine derivatives. The key steps may involve:

    Nucleophilic substitution: Reacting 2,3-dimethoxybenzyl chloride with piperidine to form N-(2,3-dimethoxybenzyl)piperidine.

    Thiazolopyrimidine formation: Synthesizing the thiazolopyrimidine core through cyclization reactions involving appropriate precursors.

    Thioether formation: Coupling the thiazolopyrimidine derivative with N-(2,3-dimethoxybenzyl)piperidine under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxybenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a therapeutic agent.

    Medicine: Exploring its potential as a drug candidate for treating various diseases.

    Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxybenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Thiazolo[4,5-d]pyrimidine vs. Thiadiazolo[3,2-a][1,3,5]triazine

The target compound’s thiazolo[4,5-d]pyrimidine core differs from the thiadiazolo[3,2-a][1,3,5]triazine system reported in . Key distinctions include:

  • Substituent Effects: The piperidin-1-yl group at position 2 in the target compound may enhance solubility and membrane permeability relative to the trichloroethyl and phenyl groups in analogues like N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide .

Thioacetamide Linkages

The thioacetamide (–S–CO–NH–) bridge in the target compound contrasts with the thiourea (–NH–CS–NH–) groups in compounds like N-(1-{[(2-benzoylhydrazino)carbonothioyl]amino}-2,2,2-trichloroethyl)acetamide (3.1) . This difference impacts:

  • Hydrogen-Bonding Capacity : Thioureas typically exhibit stronger hydrogen-bonding interactions due to additional NH groups, whereas thioacetamides rely on a single NH for such interactions.

Physicochemical and Spectroscopic Properties

Comparative data for selected compounds are summarized below:

Property Target Compound N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) N-(1-{[(2-benzoylhydrazino)carbonothioyl]amino}-2,2,2-trichloroethyl)acetamide (3.1)
Melting Point (K) Not reported 503–504 513–514
IR νmax (cm⁻¹) Not reported 3310 (NH), 1670 (C=O) 3380 (NH), 1649 (C=O)
1H NMR δ (ppm) Not reported Not explicitly detailed 1.91 (s, CH3), 7.20–10.68 (aromatic NH and C6H5)
Mass Spectrometry (m/z) Not reported Not reported 384 [M+H]+

Key Observations:

  • Thermal Stability: The trichloroethyl-substituted compound (4.1) has a lower melting point (503–504 K) than its benzoylhydrazino counterpart (3.1) (513–514 K), suggesting that bulky substituents like trichloroethyl reduce crystalline packing efficiency .
  • Spectroscopic Trends : IR spectra for both analogues show strong NH and C=O stretches, consistent with the presence of amide and thioamide functionalities. The target compound would likely exhibit similar peaks, with additional signals from the dimethoxybenzyl group (e.g., OCH3 at ~2830–2980 cm⁻¹).

Biological Activity

N-(2,3-dimethoxybenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazolo[4,5-d]pyrimidine moiety, which is known for various biological activities. Its molecular formula allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Biological Activity Overview

1. Antitumor Activity:
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing thiazole and pyrimidine rings have shown efficacy against various cancer cell lines by inhibiting pathways related to cell proliferation and survival.

2. Mechanism of Action:
The proposed mechanism involves the inhibition of specific kinases involved in cancer cell signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in malignant cells. Notably, compounds in this class have been found to target the BRAF(V600E) mutation, commonly associated with melanoma and other cancers .

3. Anti-inflammatory Effects:
In addition to antitumor activity, the compound may possess anti-inflammatory properties. Studies on related thiazole derivatives have demonstrated their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Case Studies

  • In Vitro Studies:
    • A study evaluated the cytotoxic effects of thiazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated enhanced cytotoxicity when combined with conventional chemotherapy agents like doxorubicin, suggesting a synergistic effect that warrants further investigation .
  • In Vivo Studies:
    • Animal models treated with similar compounds showed significant tumor reduction compared to controls. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of the immune response.

Data Tables

Activity Compound Effect Reference
AntitumorN-(2,3-dimethoxybenzyl)-2-thiazolo derivativeInhibition of tumor growth
Anti-inflammatoryThiazole derivativesReduced cytokine levels
CytotoxicityCombination with doxorubicinEnhanced efficacy

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